5-hydrazino-1-phenyl-1H-tetrazole

Overview

Description

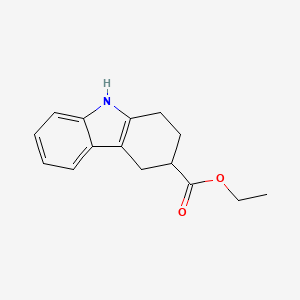

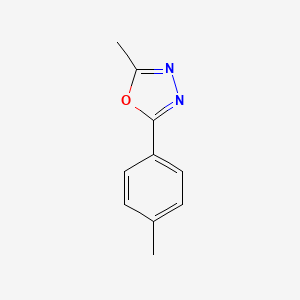

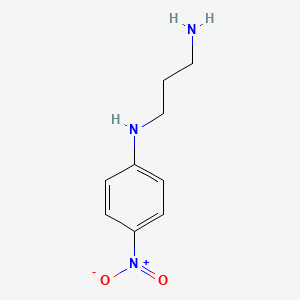

5-hydrazino-1-phenyl-1H-tetrazole is a compound with the molecular formula C7H8N6 . It is a nitrogen-rich compound that has been studied for its potential applications in various fields .

Synthesis Analysis

High-density energetic salts that contain nitrogen-rich anions and the 5-hydrazino-1H-tetrazolium cation were synthesized . The synthesis involved vibrational spectroscopy (IR), multinuclear (1H, 13C) NMR spectroscopy, elemental analysis, differential scanning calorimetry (DSC), and impact sensitivity .Molecular Structure Analysis

The molecular weight of 5-hydrazino-1-phenyl-1H-tetrazole is 176.18 g/mol . The InChI code for this compound is InChI=1S/C7H8N6/c8-9-7-10-11-12-13(7)6-4-2-1-3-5-6/h1-5H,8H2,(H,9,10,12) .Chemical Reactions Analysis

The compound has been found to form extensive hydrogen bonding interactions between the cations and anions, forming a complex 3D network . This contributes greatly to the high density of the 5-hydrazinotetrazolium salts .Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 81.6 Ų and a complexity of 157 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound is also characterized by a rotatable bond count of 2 .Scientific Research Applications

1. High-Density Energetic Materials

- Application Summary : 5-hydrazino-1H-tetrazole is used in the synthesis of high-density energetic salts. These salts contain nitrogen-rich anions and the 5-hydrazino-1H-tetrazolium cation .

- Methods of Application : The salts were synthesized and characterized by vibrational spectroscopy (IR), multinuclear (1H, 13C) NMR spectroscopy, elemental analysis, differential scanning calorimetry (DSC), and impact sensitivity .

- Results : The results show that the extensive hydrogen bonding interactions between the cations and anions form a complex 3D network, which contributes greatly to the high density of the 5-hydrazinotetrazolium salts . Some of these salts exhibit reasonable physical properties, such as good thermal stability (Td = 173.7–198.6 °C), reasonable impact sensitivities (IS = 4–40 J), and excellent specific impulses (Isp = 196.1–288.7 s) .

2. Medicinal and Pharmaceutical Applications

- Application Summary : Tetrazole and its derivatives, including 5-hydrazino-1-phenyl-1H-tetrazole, play a very important role in medicinal and pharmaceutical applications .

- Methods of Application : The synthesis of tetrazole derivatives can be approached in eco-friendly ways, such as the use of water as a solvent, moderate conditions, non-toxic methods, easy extractions, easy setup, low cost, etc., with good to excellent yields .

3. Corrosion Inhibition

- Application Summary : 1-Phenyl-1H-tetrazole-5-thiol, a derivative of 5-hydrazino-1-phenyl-1H-tetrazole, is an effective inhibitor of aluminum corrosion in 1M HCl solution .

4. Synthesis of Chalcones

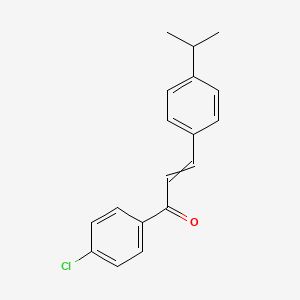

- Application Summary : 5-Phenyltetrazole, a derivative of 5-hydrazino-1-phenyl-1H-tetrazole, can react with acetic anhydride to produce 5-phenyl 1-acetyl tetrazole, which can further react with various aldehydes to form chalcones .

- Methods of Application : The synthesis of chalcones involves the reaction of 5-phenyl 1-acetyl tetrazole with various electronically or structurally divergent aldehydes .

5. Molecular Docking

- Application Summary : Tetrazoles, including 5-hydrazino-1-phenyl-1H-tetrazole, are used in molecular docking, a method widely used in the design of drugs .

- Methods of Application : The application of docking in a targeted drug-delivery system is a huge benefit .

6. Sustainable Protection of Cu-alloys

- Application Summary : 5-Phenyl-1H-tetrazole, a derivative of 5-hydrazino-1-phenyl-1H-tetrazole, is used as a non-toxic compound for the sustainable protection of Cu-alloys against corrosion in NaCl 3 wt% .

- Methods of Application : The inhibitive effect of 5-Phenyl-1H-tetrazole against copper-alloy corrosion is probed and compared with the performance of the most used and toxic 1H-Benzotriazole (BTA), using a multi-technique approach .

- Results : The inhibition efficiencies of 5-Phenyl-1H-tetrazole (IE = 94.7–96.1%) and BTA (IE = 99.5–99.9%) are comparable, with the advantage that 5-Phenyl-1H-tetrazole acts at a much lower concentration (1 mM respect to 10 mM) .

Safety And Hazards

Future Directions

The compound has been studied for its potential use in high-density energetic materials . Some of these salts exhibit reasonable physical properties, such as good thermal stability, reasonable impact sensitivities, and excellent specific impulses . Therefore, it is a promising candidate for future research and development in this field .

properties

IUPAC Name |

(1-phenyltetrazol-5-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N6/c8-9-7-10-11-12-13(7)6-4-2-1-3-5-6/h1-5H,8H2,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVQGLYZNIVKCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90314325 | |

| Record name | 5-hydrazino-1-phenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90314325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-hydrazino-1-phenyl-1H-tetrazole | |

CAS RN |

5533-43-7 | |

| Record name | 5533-43-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-hydrazino-1-phenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90314325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.